4-Deuterioquinoline
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Overview
Description
Quinoline-4-D is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-4-D can be achieved through several methods. One common approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium chloride catalysis and microwave irradiation . This method offers rapid synthesis with isolated yields up to 57% within 3 minutes.
Another method involves the Conrad-Limpach synthesis, which employs aniline derivatives as precursors. These are condensed with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines . This reaction includes an addition reaction and condensation reaction.
Industrial Production Methods
Industrial production of Quinoline-4-D often involves green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts like clay or ionic liquids are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline-4-D undergoes various chemical reactions, including:
Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives.
Scientific Research Applications
Quinoline-4-D has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Quinoline-4-D involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. Quinoline-4-D stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing cell death . This mechanism is particularly effective against bacterial infections.
Comparison with Similar Compounds
Quinoline-4-D can be compared with other quinoline derivatives such as:
4-Quinolone: Another important parent quinolone that exists in equilibrium with 4-hydroxyquinoline.
Quinoline-4-carboxylic acid: Known for its potent inhibitory effects on alkaline phosphatases.
Fluoroquinolones: A class of antibiotics that target DNA gyrase and topoisomerase IV, similar to Quinoline-4-D.
Quinoline-4-D stands out due to its unique synthesis methods, broad range of applications, and specific mechanism of action.
Properties
Molecular Formula |
C9H7N |
---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
4-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i5D |
InChI Key |
SMWDFEZZVXVKRB-UICOGKGYSA-N |
Isomeric SMILES |
[2H]C1=CC=NC2=CC=CC=C12 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2 |
Origin of Product |
United States |
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